molecular formula C8H10N4O4 B14016222 1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea

1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea

Cat. No.: B14016222
M. Wt: 226.19 g/mol
InChI Key: JGPNCLKRECLYTO-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea is a chemical compound that belongs to the nitrofuran class of antibiotics. These compounds are known for their broad-spectrum antibacterial properties and are often used in the treatment of bacterial infections. The unique structure of this compound, which includes a nitrofuran ring and a urea moiety, contributes to its potent biological activity.

Preparation Methods

The synthesis of 1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea typically involves the reaction of ethyl isocyanate with 5-nitrofurfuraldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea undergoes various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized to form nitroso and hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of nitrofuran chemistry and reactivity.

    Biology: The compound is studied for its antibacterial properties and mechanisms of action against various bacterial strains.

    Medicine: It is investigated for potential therapeutic applications in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: The compound is used in the development of new antibacterial agents and in the study of drug resistance mechanisms.

Mechanism of Action

The mechanism of action of 1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea involves the reduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can interact with bacterial DNA and proteins, leading to the disruption of essential cellular processes and ultimately bacterial cell death. The molecular targets include bacterial enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

1-Ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea can be compared with other nitrofuran antibiotics, such as:

    Nitrofurazone: Contains an n-methyl urea group and is used as a topical antibacterial agent.

    Furaltadone: Contains a 3–5-nitrofuran-2-yl-methylideneamino-1,3-oxazolidin-2-one moiety and is used in veterinary medicine.

    Furazolidone: Contains a 3-methyl-1,3-oxazolidin-2-one moiety and is used to treat bacterial and protozoal infections.

    Nitrofurantoin: Contains a 1-methylimidazolidine-2,4-dione moiety and is used to treat urinary tract infections

Properties

Molecular Formula

C8H10N4O4

Molecular Weight

226.19 g/mol

IUPAC Name

1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea

InChI

InChI=1S/C8H10N4O4/c1-2-11(8(9)13)10-5-6-3-4-7(16-6)12(14)15/h3-5H,2H2,1H3,(H2,9,13)/b10-5-

InChI Key

JGPNCLKRECLYTO-YHYXMXQVSA-N

Isomeric SMILES

CCN(C(=O)N)/N=C\C1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

CCN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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